N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzyl cyanide with 2,4,5-trifluoro-3-hydroxybenzoic acid under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[Cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide: Similar structure but with a nitro group instead of a trifluoro group.
2,4-Difluorophenyl isocyanate: Shares the difluorophenyl moiety but differs in functional groups.
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is unique due to its combination of multiple fluorine atoms and a cyano group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications .
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5N2O2/c16-6-1-2-7(9(17)3-6)11(5-21)22-15(24)8-4-10(18)13(20)14(23)12(8)19/h1-4,11,23H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJCJDGEJJEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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